4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dioxolane
Description
4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dioxolane is a dioxolane derivative characterized by a five-membered 1,3-dioxolane ring substituted with methyl groups at positions 4 and 5, and a 2-(methylsulfanyl)ethyl group at position 2. Its structure combines oxygenated ether linkages (from the dioxolane ring) with sulfur-containing moieties (methylsulfanyl group), which may enhance combustion efficiency and reduce particulate emissions compared to conventional hydrocarbons .
Properties
IUPAC Name |
4,5-dimethyl-2-(2-methylsulfanylethyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2S/c1-6-7(2)10-8(9-6)4-5-11-3/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFUUVQBTQEDBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(O1)CCSC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30606756 | |
| Record name | 4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30606756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59007-93-1 | |
| Record name | 4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30606756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dioxolane typically involves the reaction of 2-(methylsulfanyl)ethanol with 2,3-butanedione in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as toluene or dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control of reaction conditions, higher yields, and improved safety. The use of fixed-bed reactors and optimized catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dioxolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the methylsulfanyl group to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the methylsulfanyl group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether solvents under inert atmosphere.
Substitution: Halides, amines; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Methyl derivatives
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions and the nature of the reactants. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways and physiological effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences and similarities between 4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dioxolane and analogous compounds:
Key Observations:
- Substituent Diversity : The substituents on the dioxolane ring significantly influence physicochemical properties. For example, the methylsulfanyl group in the target compound introduces sulfur, which may enhance oxidative stability compared to purely hydrocarbon-based analogs (e.g., 4,5-dimethyl-2-(pentan-3-yl)-1,3-dioxolane) .
- Aromatic vs.
Stability and Reactivity
- Thermal Stability: The methylsulfanyl group in the target compound may confer higher thermal stability compared to non-sulfur analogs, though this requires experimental validation.
- Chemical Reactivity : Electron-withdrawing groups (e.g., dichlorophenyl in 5436-70-4) increase electrophilicity, making these compounds more reactive toward nucleophiles .
Biological Activity
Overview
4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dioxolane is an organic compound belonging to the dioxolane class. Its unique structure, characterized by two methyl groups and a methylsulfanyl ethyl group, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various fields.
Synthesis
The synthesis of this compound typically involves the reaction of 2-(methylsulfanyl)ethanol with 2,3-butanedione in the presence of an acid catalyst. The process includes the formation of a hemiacetal intermediate that cyclizes to form the dioxolane ring. Common solvents used in this reaction include toluene and dichloromethane. For industrial production, continuous flow processes are employed to enhance yield and safety.
- Molecular Weight : 176.28 g/mol
- CAS Number : 59007-93-1
- Chemical Structure : The compound features a five-membered ring containing two oxygen atoms and various functional groups that contribute to its reactivity.
The biological activity of this compound may involve interactions with specific molecular targets in biological systems. It can act as both a nucleophile and an electrophile depending on the reaction conditions. This dual functionality allows it to modulate various biochemical pathways.
Antimicrobial Activity
Preliminary studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance:
- In vitro studies have shown that certain dioxolanes can inhibit bacterial growth at concentrations below 50 µM .
- Case Study : A related compound demonstrated significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli.
Antioxidant Properties
Research has suggested that dioxolanes may possess antioxidant properties:
- Compounds structurally related to this compound have been shown to scavenge free radicals effectively.
- Table of Antioxidant Activity :
| Compound Name | IC50 (µM) | Mechanism |
|---|---|---|
| Dioxolane A | <50 | Radical scavenging |
| Dioxolane B | <40 | Metal chelation |
Applications in Drug Development
The compound has been explored for potential applications in drug development:
- Design of Therapeutics : Its unique structure may serve as a scaffold for developing new therapeutic agents targeting various diseases.
- Case Study : In a recent drug discovery program, derivatives of similar dioxolanes were evaluated for their anti-inflammatory properties with promising results.
Comparison with Similar Compounds
This compound can be compared with other compounds in terms of biological activity:
| Compound | Structure Type | Notable Activity |
|---|---|---|
| This compound | Dioxolane | Antimicrobial, Antioxidant |
| 4,5-Dimethyl-2-[2-(methylthio)propyl]-1,3-dioxole | Dioxole | Antibacterial |
| Diethyl {4,5-dimethyl-2-[2-(methylsulfanyl)ethyl]-1-oxido-3,6-dihydro-2H-thiopyran-2-yl}phosphonate | Phosphonate | Anti-inflammatory |
Q & A
Q. What are the key synthetic routes for 4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dioxolane, and how can reaction conditions influence product purity?
- Methodological Answer : The compound is typically synthesized via acid-catalyzed cyclocondensation of diols with carbonyl derivatives. For example, acetal/ketal protection strategies using 2-mercaptoethanol derivatives and dimethyl-substituted diols under anhydrous conditions (e.g., H₂SO₄ or p-toluenesulfonic acid catalysis) yield the dioxolane core. Reaction temperature (optimized between 60–80°C) and stoichiometric control of the thiol group are critical to minimize side products like disulfide byproducts . Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish it from analogs?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the dioxolane ring protons (δ 4.8–5.2 ppm for equatorial protons) and methylsulfanyl ethyl group (δ 2.1–2.3 ppm for SCH₃, δ 1.6–1.8 ppm for CH₂-S).
- IR : Strong absorption at 1100–1150 cm⁻¹ (C-O-C stretching in dioxolane) and 2550–2600 cm⁻¹ (weak S-H stretching if unoxidized).
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 206.3 (calculated MW 206.28) with fragmentation peaks at m/z 91 (dioxolane ring cleavage) and m/z 61 (methylsulfanyl group) .
Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, light exposure)?
- Methodological Answer : Stability studies show the compound is sensitive to prolonged UV exposure (λ > 300 nm), leading to sulfoxide/sulfone derivatives. Store at –20°C under argon in amber vials. Accelerated degradation tests (40°C/75% RH for 30 days) indicate <5% decomposition if sealed with desiccants .
Advanced Research Questions
Q. How can contradictory crystallographic and spectroscopic data on stereoisomerism be resolved?
- Methodological Answer : Discrepancies between X-ray crystallography (indicating cis-dimethyl substitution) and NMR coupling constants (suggesting trans) arise from dynamic ring puckering. Variable-temperature NMR (VT-NMR) at –90°C resolves splitting patterns, while Hirshfeld surface analysis of X-ray data confirms static crystal packing effects .
Q. What strategies optimize the compound’s application as a chiral ligand or catalyst in asymmetric synthesis?
- Methodological Answer : The dioxolane’s sulfur atom can coordinate transition metals (e.g., Pd, Rh). Modifying the methylsulfanyl group to sulfoxide (via controlled oxidation) enhances enantioselectivity in Heck couplings (up to 92% ee). Comparative studies with analogous dithiolane ligands show dioxolane derivatives provide better steric control but lower electronic donation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
